molecular formula C23H23NO3S B6431226 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-(thiophen-3-yl)benzamide CAS No. 1904303-61-2

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-(thiophen-3-yl)benzamide

Cat. No.: B6431226
CAS No.: 1904303-61-2
M. Wt: 393.5 g/mol
InChI Key: SIEZDNBUOZVIKM-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a tetrahydronaphthalene core substituted with hydroxyl and methoxy groups, coupled to a thiophene-containing benzamide moiety.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-27-20-8-9-21-18(13-20)3-2-11-23(21,26)15-24-22(25)17-6-4-16(5-7-17)19-10-12-28-14-19/h4-10,12-14,26H,2-3,11,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEZDNBUOZVIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Triazole and Sulfonyl Families

The evidence highlights several compounds with structural or synthetic parallels:

Compound Class Key Structural Features Synthetic Route Key Spectral Data Reference
Target Compound Benzamide, tetrahydronaphthalene, thiophene, hydroxyl, methoxy Not explicitly detailed in evidence Likely IR: C=O (~1680 cm⁻¹), OH (~3150–3400 cm⁻¹); NMR: aromatic protons, thiophene N/A
Triazole-thiones [7–9] 1,2,4-Triazole, sulfonylphenyl, difluorophenyl Friedel-Crafts acylation, hydrazide-isothiocyanate coupling, cyclization in NaOH IR: νC=S (1247–1255 cm⁻¹); NMR: triazole protons, sulfonyl resonance
S-Alkylated Triazoles [10–15] Triazole-thioether, acetophenone/fluoroacetophenone substituents Alkylation of triazole-thiones with α-halogenated ketones IR: loss of C=S; NMR: alkyl chain protons, fluorophenyl signals
Sulfonamide Derivatives C2-symmetric tetrahydropentalene, sulfonamide, naphthyl-methoxyphenyl Chiral resolution, nucleophilic substitution NMR: diastereotopic protons; [α]D: +2.5 (CHCl3); ESI-MS: [M+H]+

Key Observations:

  • Functional Group Diversity : The target compound’s benzamide and thiophene groups contrast with triazole-based analogues’ sulfur-rich scaffolds (e.g., C=S in [7–9] vs. C=O in the target) . This may influence solubility and target binding.
  • Synthetic Complexity : Triazole derivatives require multi-step cyclization and alkylation, whereas the target compound’s synthesis likely involves amide coupling (unreported in evidence).
  • Spectral Signatures : The absence of C=O in triazole-thiones vs. its presence in the benzamide target highlights divergent electronic environments.

Reactivity and Tautomerism

Triazole-thiones [7–9] exhibit tautomerism between thiol and thione forms, stabilized by conjugation with sulfonyl groups. In contrast, the target compound’s rigid tetrahydronaphthalene backbone and benzamide linkage likely limit tautomeric behavior, favoring a single stable conformation .

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